molecular formula C18H19IN2O4 B11561868 2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11561868
M. Wt: 454.3 g/mol
InChI Key: NVWMPJQQBQSFSH-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H19IN2O4

Molecular Weight

454.3 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19IN2O4/c1-11-5-4-6-12(2)18(11)25-10-16(22)21-20-9-13-7-14(19)17(23)15(8-13)24-3/h4-9,23H,10H2,1-3H3,(H,21,22)/b20-9+

InChI Key

NVWMPJQQBQSFSH-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.